2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide
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Overview
Description
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide is a chemical compound with the molecular formula C17H12Cl2N4O and a molecular weight of 359.21 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
The synthesis of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide typically involves the reaction of 2,5,6-trichloropyrimidine with 2-(dimethylphosphonino)aniline in the presence of anhydrous potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at 60°C for 4 hours. The product is then purified using silica gel column chromatography to obtain a pale yellow solid .
Chemical Reactions Analysis
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to form corresponding amines and acids.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antitumor agents.
Chemical Research: The compound is used in the study of pyrimidine derivatives and their biological activities, including anti-inflammatory and antimicrobial properties.
Biological Studies: It is used in research related to enzyme inhibition and molecular interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide can be compared with other similar compounds, such as:
2-(2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide: This compound is also used as an intermediate in pharmaceutical synthesis and has similar chemical properties.
Pyrimidine Derivatives: Various pyrimidine derivatives exhibit similar biological activities, including anti-inflammatory and antimicrobial effects.
The uniqueness of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide lies in its specific structure, which allows for targeted interactions with molecular targets and its versatility in different chemical reactions.
Properties
Molecular Formula |
C17H12Cl2N4O |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C17H12Cl2N4O/c18-13-10-20-17(19)23-15(13)22-14-9-5-4-8-12(14)16(24)21-11-6-2-1-3-7-11/h1-10H,(H,21,24)(H,20,22,23) |
InChI Key |
JWMUDZMYYPETDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC3=NC(=NC=C3Cl)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.